8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione
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Overview
Description
8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is known for its unique structure, which includes a benzyl group attached to the eighth position of the purine ring, and a methyl group at the first position. The compound’s molecular formula is C16H19N5O2, and it has a molecular weight of 313.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1-methylxanthine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as xanthine oxidase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains three methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains two methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains two methyl groups at positions 1 and 3.
Uniqueness: 8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione is unique due to the presence of a benzyl group at the eighth position, which imparts distinct chemical and biological properties compared to other xanthine derivatives .
Properties
CAS No. |
61080-63-5 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
8-benzyl-1-methyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-17-12(18)10-11(16-13(17)19)15-9(14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,19) |
InChI Key |
NORGFPRVMLDCIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=C(N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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